3-Fluoro-N,N-dimethylaniline
Overview
Description
3-Fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with two methyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds such as 3,4-dimethylaniline have been found to interact with enzymes like nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
Studies on related compounds suggest that these molecules undergo ultrafast h-atom loss upon absorption of an ultraviolet photon . The number and position of methyl substituents on both the aromatic ring and amine functional group can alter this behavior .
Biochemical Pathways
The related compound, 3,4-dimethylaniline, has been found to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , suggesting potential involvement in nucleotide metabolism.
Pharmacokinetics
The compound is known to be a small molecule with a molecular weight of 13917 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have been found to cause changes at the molecular level, such as h-atom loss .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-N,N-dimethylaniline. For instance, the compound’s photofragment appearance times and excited state relaxation pathways can be influenced by the absorption of ultraviolet photons .
Biochemical Analysis
Biochemical Properties
3-Fluoro-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with flavin-containing monooxygenase 3 (FMO3), an enzyme that catalyzes the N-oxygenation of primary, secondary, and tertiary amines . This interaction is crucial for the metabolism of various xenobiotics and drugs. The compound’s interaction with FMO3 involves the formation of an N-oxide, which is an essential step in the detoxification process .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the basicity of nitrogen-containing functional groups, which in turn impacts the reactivity of the nitrogen lone pair . This modulation can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with FMO3 involves the oxidation of the nitrogen atom, leading to the formation of an N-oxide . This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the oxidation process. Additionally, the compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . These changes are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by FMO3 . The enzyme catalyzes the N-oxygenation of the compound, leading to the formation of an N-oxide. This metabolic transformation is crucial for the detoxification and elimination of the compound from the body. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to penetrate different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts for its interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N,N-dimethylaniline typically involves the fluorination of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can involve the use of more robust and scalable fluorination techniques. This may include the use of gaseous fluorine or other fluorinating agents in a continuous flow reactor to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring makes the compound less reactive towards electrophilic aromatic substitution compared to N,N-dimethylaniline. it can still undergo nitration, sulfonation, and halogenation under appropriate conditions.
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized to form corresponding nitroso or nitro compounds and reduced to form amines.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nitration: 3-Fluoro-4-nitro-N,N-dimethylaniline.
Halogenation: 3-Fluoro-4-bromo-N,N-dimethylaniline.
Oxidation: this compound N-oxide.
Scientific Research Applications
3-Fluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
N,N-Dimethylaniline: Lacks the fluorine atom, making it more reactive towards electrophilic aromatic substitution.
3-Chloro-N,N-dimethylaniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
3-Bromo-N,N-dimethylaniline: Contains a bromine atom, which is larger and less electronegative than fluorine, affecting its chemical behavior.
Uniqueness: 3-Fluoro-N,N-dimethylaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size make it a valuable substituent in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
3-fluoro-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDGNMXIOGQCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343025 | |
Record name | 3-Fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-43-9 | |
Record name | 3-Fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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